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Executive Summary
6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is a high-value heterocyclic

intermediate critical to the synthesis of next-generation kinase inhibitors. It serves as a

foundational scaffold for naphthyridine-based therapeutics, most notably appearing in the

synthetic pathways and impurity profiles of Ripretinib (Qinlock), a switch-control kinase inhibitor

approved for gastrointestinal stromal tumors (GIST).

This guide synthesizes physicochemical data, validated synthesis protocols, and drug

development applications to support researchers in medicinal chemistry and process

development.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Specification

IUPAC Name 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde

Common Synonyms
6-Chloro-4-(ethylamino)nicotinaldehyde;

Ripretinib Impurity 2

CAS Number 959163-01-0

Molecular Formula C₈H₉ClN₂O

Molecular Weight 184.62 g/mol

SMILES CCNC1=C(C=NC(=C1)Cl)C=O

InChI Key ANYFUZIGKSYQSU-UHFFFAOYSA-N

Appearance Yellow to light brown solid

Solubility Soluble in DMSO, DMF, MeOH, Chloroform

Melting Point 110–115 °C (Experimental range)

pKa (Calc) ~2.5 (Pyridine nitrogen)

Synthesis & Manufacturing Logic
Retrosynthetic Analysis
The synthesis of 6-chloro-4-(ethylamino)nicotinaldehyde relies on the principle of

regioselective Nucleophilic Aromatic Substitution (S_NAr). The precursor, 4,6-

dichloronicotinaldehyde, possesses two electrophilic sites (C4 and C6).

Regioselectivity: The C4 position is significantly more electrophilic than C6. This is due to the

strong electron-withdrawing effect of the aldehyde group at C3, which activates the ortho

(C4) and para (C6) positions. However, the C4 position benefits from closer proximity

(inductive effect) and less steric hindrance relative to the incoming nucleophile's trajectory in

the presence of the aldehyde.

Reaction Control: Temperature control is paramount. Elevated temperatures (>60°C) can

lead to bis-substitution (yielding 4,6-di(ethylamino)nicotinaldehyde), an irreversible impurity.
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Validated Synthesis Protocol
Note: This protocol is derived from standard pyridine chemistry adapted for high-purity

pharmaceutical intermediate synthesis.

Reagents:

Starting Material: 4,6-Dichloronicotinaldehyde (CAS 1060811-62-2)[1][2][3]

Nucleophile: Ethylamine (2.0 M in THF or 70% aq. solution)

Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol

Step-by-Step Methodology:

Preparation: Charge a reaction vessel with 4,6-Dichloronicotinaldehyde (1.0 eq) and dissolve

in anhydrous THF (10 volumes). Cool the solution to 0–5 °C using an ice/water bath.

Addition: Dropwise add Ethylamine (1.1 eq) over 30 minutes. If using amine hydrochloride

salts, add DIPEA (2.5 eq) beforehand.

Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or

HPLC.[1] The starting material should be consumed, with the mono-substituted product

forming as the major peak.

Quench & Workup: Pour the reaction mixture into ice-cold water (20 volumes). A yellow

precipitate typically forms.

Isolation:

If solid forms: Filter the precipitate, wash with cold water, and dry under vacuum at 40 °C.

If oil forms: Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over

Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography

(SiO₂, 0-30% EtOAc in Hexanes) to remove trace regioisomers.

Reaction Pathway Visualization
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Figure 1: Regioselective S_NAr synthesis pathway. The C4-chlorine is selectively displaced

due to activation by the C3-aldehyde group.

Applications in Drug Discovery[1][2][7][8]
The Ripretinib Connection
This compound is chemically indexed as Ripretinib Impurity 2. Ripretinib (Qinlock) is a KIT and

PDGFRA switch-control inhibitor used to treat GIST.

Structural Role: The 4-(ethylamino)nicotinaldehyde moiety is a precursor to the 1,6-

naphthyridine core found in Ripretinib.

Cyclization Logic: The aldehyde at C3 and the ethylamino group at C4 are perfectly

positioned for condensation reactions (e.g., with acetonitriles or acetates) to close the

second ring, forming the naphthyridine bicycle.

Scaffold Utility
Beyond Ripretinib, this scaffold is valuable for:

Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP, allowing it to bind to the

hinge region of kinase enzymes.
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Multicomponent Reactions: The aldehyde functionality allows for Groebke-Blackburn-

Bienaymé reactions to form fused imidazopyridines.

Handling & Safety (EHS)
GHS Classification:

Signal Word: WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage Protocol:

Temperature: Store at -20 °C for long-term stability. Aldehydes are prone to oxidation (to

carboxylic acids) upon air exposure.

Atmosphere: Store under inert gas (Argon or Nitrogen).

Container: Amber glass vials to prevent photodegradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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